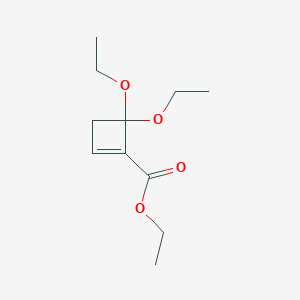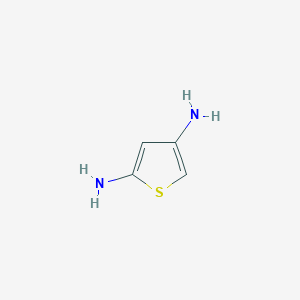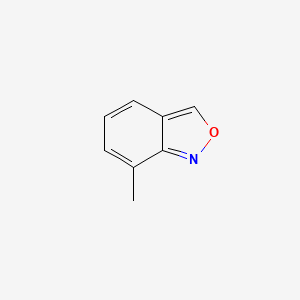
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.258 g/mol . This compound is characterized by a cyclobutene ring with a carboxylic acid group, which is further modified with diethoxy and ethyl ester groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves several steps. One common method includes the reaction of cyclobutene with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active carboxylic acid derivatives, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester can be compared with similar compounds such as:
1-Cyclobutene-1-carboxylic acid, 4-ethyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclobut-1-ene-1-carboxylic acid: This compound lacks the diethoxy and ester modifications, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
76221-41-5 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 4,4-diethoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
QPBSDWMRWFJUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CCC1(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)










